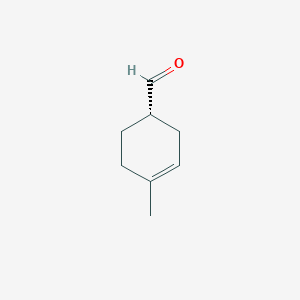
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde, also known as MCHCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MCHCA is a chiral aldehyde that can be synthesized through various methods, including the oxidation of 4-methylcyclohex-3-ene-1-ol.
Applications De Recherche Scientifique
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be used as a chiral building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can also be used as a ligand in asymmetric catalysis, which is an important tool in organic synthesis.
Mécanisme D'action
The mechanism of action of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde is not well understood. However, studies have suggested that (1S)-4-methylcyclohex-3-ene-1-carbaldehyde may act as a nucleophile in some reactions, such as the Michael addition and the Mannich reaction. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can also form stable complexes with metal ions, such as copper and palladium, which can be used in catalytic reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde. However, studies have suggested that (1S)-4-methylcyclohex-3-ene-1-carbaldehyde may have antioxidant and anti-inflammatory properties. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde has several advantages for lab experiments, including its high selectivity and yield in synthesis, its stability under various conditions, and its potential applications in asymmetric catalysis. However, (1S)-4-methylcyclohex-3-ene-1-carbaldehyde also has some limitations, including its high cost, limited availability, and potential toxicity.
Orientations Futures
There are several future directions for research on (1S)-4-methylcyclohex-3-ene-1-carbaldehyde. One direction is to study the mechanism of action of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde in more detail, particularly its interactions with metal ions and other nucleophiles. Another direction is to explore the potential applications of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde in materials science, such as the synthesis of chiral polymers and nanoparticles. Additionally, more research is needed to understand the biochemical and physiological effects of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde, particularly its potential as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be synthesized through the oxidation of 4-methylcyclohex-3-ene-1-ol using various oxidizing agents, such as potassium permanganate, sodium hypochlorite, and chromium trioxide. The reaction can be carried out under different conditions, including acidic, basic, or neutral environments. The yield and selectivity of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be affected by the reaction conditions and the choice of oxidizing agent.
Propriétés
Numéro CAS |
155156-87-9 |
|---|---|
Nom du produit |
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde |
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,6,8H,3-5H2,1H3/t8-/m1/s1 |
Clé InChI |
YPHGCKOZJCGDTF-MRVPVSSYSA-N |
SMILES isomérique |
CC1=CC[C@H](CC1)C=O |
SMILES |
CC1=CCC(CC1)C=O |
SMILES canonique |
CC1=CCC(CC1)C=O |
Synonymes |
3-Cyclohexene-1-carboxaldehyde, 4-methyl-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



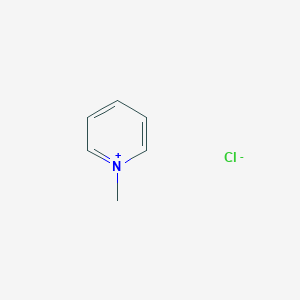
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
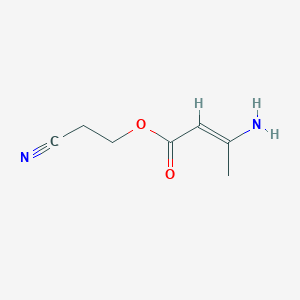
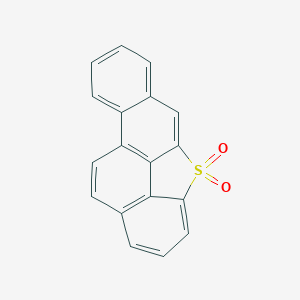
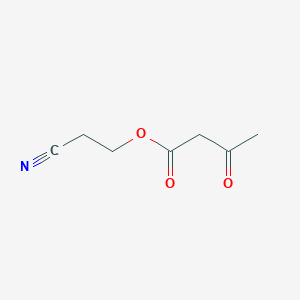
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
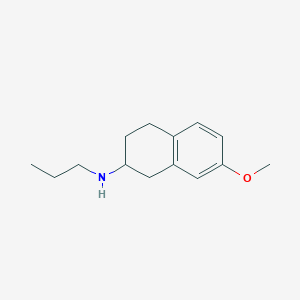
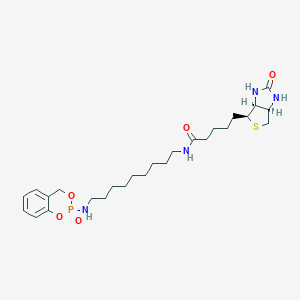
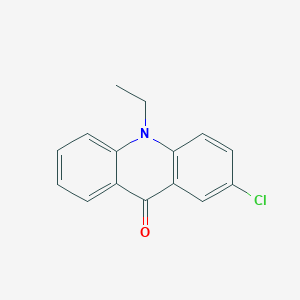
![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)
![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)
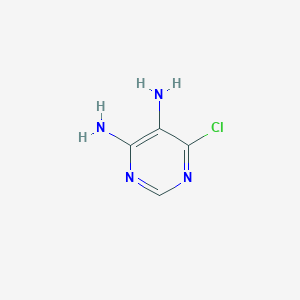
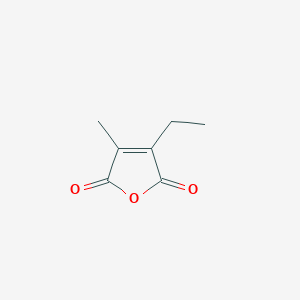
![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)